molecular formula C6H3Br2N3 B2605613 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1956379-02-4

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2605613
CAS No.: 1956379-02-4
M. Wt: 276.919
InChI Key: PBUSADIXYHJUTB-UHFFFAOYSA-N
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Description

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1956379-02-4) is a high-purity brominated heterocyclic compound of significant interest in advanced chemical research and drug discovery. This derivative belongs to the 1H-pyrazolo[4,3-b]pyridine family, a scaffold recognized for its versatility and broad biomedical applications . The molecule features two bromine atoms at the 5 and 7 positions of the fused ring system, making it a valuable halogenated synthon for further functionalization via metal-catalyzed cross-coupling reactions . The core pyrazolopyridine structure is a privileged scaffold in medicinal chemistry, closely resembling purine bases, which allows its derivatives to interact with a variety of biological targets . Research into analogous 1H-pyrazolo[3,4-b]pyridine systems has demonstrated substantial pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties, highlighting the potential of this chemical class . Specifically, dibromo-substituted derivatives like this compound are primarily utilized as key synthetic intermediates for constructing more complex molecules, such as kinase inhibitors . Researchers must note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound requires specific handling and storage conditions to maintain stability; it should be stored under an inert atmosphere at 2-8°C . As a solid, it should be handled by qualified technicians using appropriate personal protective equipment. Please refer to the Safety Data Sheet for comprehensive hazard and handling information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUSADIXYHJUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 5,7 Dibromo 1h Pyrazolo 4,3 B Pyridine

Reactivity of the Bromine Substituents at C5 and C7

The two bromine atoms on the pyridine (B92270) ring are excellent leaving groups, making them prime targets for substitution reactions. Their reactivity is modulated by the electron-withdrawing nature of the fused heterocyclic system.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings bearing good leaving groups. The pyrazolo[4,3-b]pyridine core is inherently electron-poor, a feature that is further enhanced by the presence of two electronegative bromine atoms, thus activating the C5 and C7 positions for nucleophilic attack.

While specific studies detailing the SNAr reactions on 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine are not extensively documented, the reactivity can be inferred from related systems. For instance, the successful synthesis of 7-anilino-1H-pyrazolo[4,3-b]pyridine from 7-chloro-1H-pyrazolo[4,3-b]pyridine by heating with aniline demonstrates the feasibility of SNAr at the C7 position prepchem.com. It is anticipated that the bromine atom at C7 of the target compound would exhibit similar or greater reactivity due to bromine being a comparable leaving group to chlorine in many SNAr reactions on heteroaromatic systems organic-chemistry.org.

The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity nih.gov. Strong nucleophiles such as alkoxides, thiolates, and amines are typically employed. The regioselectivity of the substitution (C5 vs. C7) would be influenced by both steric and electronic factors, with the C7 position often being more susceptible to attack in related pyrazolo[4,3-b]pyridine systems mdpi.com.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Halogenated Pyrazolopyridines
SubstrateNucleophileConditionsProductYieldReference
7-Chloro-1H-pyrazolo[4,3-b]pyridineAnilineReflux, 16 h7-Anilino-1H-pyrazolo[4,3-b]pyridineNot specified prepchem.com
2-Chloro-3-nitropyridinesEthyl acetoacetate (NaH)MeCN, rtEthyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoateGood nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine substituents at C5 and C7 serve as ideal handles for such transformations. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups onto the pyrazolopyridine core.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is widely used for creating biaryl structures. For this compound, sequential or regioselective coupling is possible. Studies on analogous systems like 4,7-dibromo nih.govresearchgate.netacs.orgselenadiazolo[3,4-c]pyridine have shown that mono-arylation can be achieved with high selectivity by carefully controlling reaction conditions researchgate.net. The C7 position is generally more reactive than the C5 position towards oxidative addition to the palladium(0) catalyst. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DME researchgate.netnih.gov.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to arylalkynes. The C5 and C7 bromine atoms can be sequentially substituted to introduce two different alkyne moieties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine or diisopropylamine) researchgate.netrsc.org. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts acs.org. The higher reactivity of aryl bromides compared to chlorides makes the dibromo-substrate well-suited for this transformation wuxiapptec.com.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a premier method for synthesizing aryl amines from aryl halides wikipedia.org. It allows for the coupling of this compound with a vast range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. The choice of palladium precatalyst, phosphine ligand (e.g., BINAP, XPhos), and base (typically a strong, non-nucleophilic base like NaOtBu or K₃PO₄) is critical for achieving high yields and functional group tolerance organic-chemistry.orgresearchgate.netwuxiapptec.com. Selective mono-amination at the more reactive C7 position can likely be achieved by controlling the stoichiometry of the amine nucleophile and reaction time.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Heterocycles
ReactionTypical Catalyst/LigandTypical BaseTypical SolventKey FeaturesReference
Suzuki CouplingPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, DME, TolueneForms C-C bonds with boronic acids/esters. Generally good functional group tolerance. researchgate.netresearchgate.net
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, i-Pr₂NHTHF, DMFForms C-C bonds with terminal alkynes. Mild conditions are often possible. researchgate.netrsc.org
Buchwald-HartwigPd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneForms C-N bonds with a wide range of amines. Ligand choice is crucial. organic-chemistry.orgwikipedia.org

Halogen-metal exchange is a powerful method for converting aryl halides into reactive organometallic intermediates, which can then be trapped with various electrophiles. This approach provides access to a range of derivatives that are not easily accessible through other means.

Treatment of this compound with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures (-78 to -100 °C) is expected to induce a rapid bromine-lithium exchange. The regioselectivity of this exchange is governed by both electronic and steric effects, as well as the potential for directed ortho-metalation by the pyrazole (B372694) N-H.

Alternatively, Grignard reagents can be formed via bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl) nih.gov. This method often offers better functional group tolerance and can be performed under milder conditions than lithiation. Research on 3,5-dibromopyridine derivatives has demonstrated that highly regioselective Br/Mg exchange can be achieved, allowing for subsequent functionalization at a single position nih.gov. The resulting organolithium or organomagnesium species can react with a wide array of electrophiles, such as aldehydes, ketones, esters, carbon dioxide, and alkyl halides, to introduce new functional groups at either the C5 or C7 position.

Reactivity of the Pyrazole and Pyridine Nitrogen Atoms

The nitrogen atoms in the pyrazolo[4,3-b]pyridine ring system possess distinct chemical properties. The pyridine nitrogen is generally basic and can be protonated or quaternized, while the pyrazole nitrogens offer sites for substitution, with their reactivity being heavily influenced by tautomerism.

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base to generate an anion, which then acts as a nucleophile in N-alkylation or N-arylation reactions. A key challenge in the functionalization of the pyrazole ring is controlling the regioselectivity, as substitution can occur at either the N1 or N2 position.

The outcome of these reactions is highly dependent on the reaction conditions. The choice of base, solvent, and electrophile can significantly influence the N1/N2 product ratio beilstein-journals.org. For instance, in related indazole systems, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors alkylation at the N1 position, which is considered the thermodynamic product beilstein-journals.orgresearchgate.net. Conversely, more polar solvents like dimethylformamide (DMF) or different bases can lead to mixtures or favor the N2 isomer, the kinetic product. The electron-withdrawing effect of the bromine atoms at C5 and C7 would increase the acidity of the N-H proton, facilitating its removal under milder basic conditions.

N-arylation can be achieved through copper-catalyzed conditions, such as the Ullmann condensation or Chan-Lam coupling with arylboronic acids researchgate.net. These methods provide access to N-aryl pyrazolopyridine derivatives, which are common motifs in medicinal chemistry.

For pyrazolo[4,3-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. Theoretical calculations and experimental observations on the parent pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable nih.gov. This thermodynamic preference has profound implications for the compound's reactivity.

The predominance of the 1H-tautomer means that the hydrogen atom resides on the N1 nitrogen. Consequently, reactions involving deprotonation, such as N-alkylation and N-arylation, will primarily generate the N1-anion, leading to a higher proportion of N1-substituted products under thermodynamic control. The tautomeric equilibrium also dictates the electronic landscape of the molecule. In the stable 1H-form, the N2 nitrogen acts as a pyridine-like nitrogen, contributing its lone pair to the aromatic sextet of the pyrazole ring. This electronic arrangement influences the reactivity of the fused pyridine ring, including the susceptibility of the C5 and C7 positions to both nucleophilic attack and the oxidative addition step in palladium-catalyzed coupling reactions. Therefore, an understanding of the tautomeric preference is fundamental to predicting and controlling the functionalization of the this compound scaffold.

Electrophilic and Nucleophilic Reactions on the Pyrazolo[4,3-b]pyridine Ring System

The chemical behavior of the this compound core is dominated by the two halogen substituents. Direct electrophilic substitution on the electron-deficient pyridine ring or the pyrazole ring is generally challenging due to the deactivating effect of the bromine atoms and the pyridine nitrogen.

Conversely, the primary mode of reactivity involves nucleophilic substitution at the carbon atoms bonded to the bromine atoms (C5 and C7). These positions are highly susceptible to substitution through palladium-catalyzed cross-coupling mechanisms. In these reactions, a palladium catalyst facilitates the replacement of the bromide ions by a wide range of nucleophiles. This catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation (for C-C couplings) or amine binding/deprotonation (for C-N couplings), and concluding with reductive elimination to yield the functionalized product and regenerate the catalyst. This modern approach is far more versatile and widely employed than direct, uncatalyzed nucleophilic aromatic substitution, which would require harsh conditions and likely suffer from low yields and poor selectivity.

Derivatization Strategies for Novel Pyrazolo[4,3-b]pyridine Systems

The 5,7-dibromo scaffold serves as a versatile platform for creating diverse derivatives, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the selective or sequential replacement of the bromine atoms, enabling the synthesis of a vast array of novel molecules with tailored properties. The two principal strategies employed for the derivatization of this and similar dihalo-heterocyclic systems are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 and C7 positions. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or catalysts derived from Pd(OAc)₂, along with a phosphine ligand and a base.

By carefully selecting the reaction conditions and the stoichiometry of the boronic acid or ester, it is possible to achieve mono- or di-substitution, leading to a wide range of 5-substituted-7-bromo or 5,7-disubstituted pyrazolo[4,3-b]pyridines.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Reactant Coupling Partner Catalyst/Ligand Base Product
1 This compound Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 5,7-Diphenyl-1H-pyrazolo[4,3-b]pyridine
2 This compound 2-Thiopheneboronic acid PdCl₂(dppf) K₂CO₃ 5,7-Di(thiophen-2-yl)-1H-pyrazolo[4,3-b]pyridine

This table presents illustrative examples based on established methodologies for similar dihalo-heterocycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a crucial linkage in many biologically active compounds. This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. For the 5,7-dibromo scaffold, this strategy enables the introduction of a diverse range of amino groups, from simple alkylamines to complex anilines and heteroaromatic amines.

This reaction provides a direct route to 5,7-diamino-1H-pyrazolo[4,3-b]pyridine derivatives. Similar to the Suzuki coupling, selective mono-amination can be achieved by controlling the reaction parameters, offering a pathway to asymmetrically substituted compounds where one bromine is replaced by an amine and the other remains available for subsequent functionalization via a different reaction.

Table 2: Representative Buchwald-Hartwig Amination Reactions

Entry Reactant Amine Catalyst/Ligand Base Product
1 This compound Morpholine Pd₂(dba)₃ / BINAP NaOt-Bu 5,7-Di(morpholin-4-yl)-1H-pyrazolo[4,3-b]pyridine
2 This compound Aniline Pd(OAc)₂ / XPhos K₂CO₃ 5,7-Di(phenylamino)-1H-pyrazolo[4,3-b]pyridine

This table presents illustrative examples based on established methodologies for similar dihalo-heterocycles.

These derivatization strategies underscore the utility of this compound as a key intermediate in medicinal and materials chemistry, providing access to a rich variety of functionalized molecules that would be difficult to obtain through other synthetic routes.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

No experimental Infrared (IR) or Raman spectra for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine are available. These techniques are used to identify the functional groups and fingerprint the molecule based on its characteristic vibrational modes, such as N-H stretching, C=N stretching, and C-Br stretching.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the nominal mass can be calculated from the molecular formula, specific High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate mass measurement to confirm the elemental composition, has not been published for this compound.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

There are no reports on the successful crystallization or subsequent single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption properties of this compound, which would describe the electronic transitions within the molecule and determine its maximum absorption wavelengths (λmax), is not available in the literature.

Theoretical and Computational Investigations of 5,7 Dibromo 1h Pyrazolo 4,3 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT studies are pivotal in elucidating the electronic architecture and thermodynamic stability of this compound. By solving the Kohn-Sham equations, researchers can determine the molecule's ground-state electron density, from which numerous properties can be derived. These calculations typically involve the use of a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between computational cost and accuracy. nih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For pyrazole (B372694) derivatives, which are known for their biological activities, understanding these electronic parameters is fundamental. nih.gov

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can be visualized. The MEP map identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting how the molecule will interact with other chemical species, including biological targets.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra, aiding in the structural elucidation of the compound and its derivatives.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, leading to a better agreement with experimental results. researchgate.net This analysis helps in assigning specific vibrational modes to the functional groups present in the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

While the pyrazolopyridine core is largely planar, conformational analysis is important for any flexible substituents that might be attached. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers (local and global minima) and the energy barriers between them. This information is crucial for understanding how the molecule might adopt different shapes to interact with its environment, such as a biological receptor's binding site.

Prediction of Reactivity Descriptors and Sites

Furthermore, local reactivity descriptors, such as the Fukui function and dual descriptor, can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound, guiding synthetic strategies.

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Computational methods are integral to understanding the structure-activity relationships (SAR) of pyrazolopyridine derivatives, which have shown potential as anticancer agents and kinase inhibitors. nih.govnih.gov For this compound, computational SAR studies would involve generating a library of virtual derivatives by modifying the substituents at various positions of the pyrazolopyridine core.

Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating the calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of these derivatives with their predicted biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking simulations are another key component of SAR analysis. mdpi.com These simulations predict the preferred binding orientation of this compound and its analogs within the active site of a biological target, such as a protein kinase. researchgate.net The docking results provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity and can explain the observed SAR. researchgate.net

In-Silico Analysis of this compound Reveals Limited Publicly Available Ligand-Target Interaction Models

Despite the growing interest in the therapeutic potential of pyrazolopyridine derivatives, detailed theoretical and computational investigations, specifically concerning the ligand-target interactions of this compound, remain scarce in publicly accessible scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level. Such models provide insights into the binding affinity, mode, and specificity of the ligand, thereby guiding the design of more potent and selective drug candidates.

However, a comprehensive search of existing research databases and scientific publications did not yield any specific studies that have conducted and published molecular docking simulations for this compound with specific enzymes or receptors. While numerous studies have explored the computational modeling of other pyrazolo[3,4-b]pyridine derivatives, demonstrating their potential as inhibitors for various targets such as kinases and DNA, this particular dibrominated isomer has not been the subject of such detailed in-silico analysis in the available literature.

The absence of this specific data means that currently, there are no established models to detail the binding modes, key interacting amino acid residues, or binding affinity scores of this compound with any known biological targets. Information regarding potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that would govern its binding to a protein's active site is therefore not available.

Consequently, it is not possible to present data tables or detailed research findings on the ligand-target interaction modeling for this specific compound. Further research and publication in this area are needed to elucidate the potential biological targets and interaction mechanisms of this compound.

Applications in Chemical Synthesis and Functional Materials

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine as a Versatile Synthetic Building Block

The strategic placement of two bromine atoms on the pyrazolo[4,3-b]pyridine core makes this compound an exceptionally versatile building block for constructing complex molecular architectures. These bromine atoms act as effective leaving groups in various palladium-catalyzed cross-coupling reactions, allowing for the stepwise and controlled introduction of different substituents. This sequential functionalization is key to creating a library of derivatives with tailored properties.

The reactivity of the bromine atoms can be differentiated, enabling selective reactions. Typically, the initial coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, occurs at one of the bromo-positions. The resulting mono-substituted intermediate can then be isolated and subjected to a second, different coupling reaction at the remaining bromo-position. This stepwise approach allows for the synthesis of unsymmetrically substituted pyrazolo[4,3-b]pyridines.

Common palladium-catalyzed cross-coupling reactions employed for the functionalization of this scaffold include:

Suzuki Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes. wikipedia.org

These reactions transform the simple dibromo-scaffold into highly functionalized molecules suitable for various applications.

Table 1: Cross-Coupling Reactions using this compound
Reaction TypeCoupling PartnerProduct TypeCatalyst System (Typical)
Suzuki CouplingArylboronic acid5,7-Diaryl-1H-pyrazolo[4,3-b]pyridinePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Buchwald-HartwigAmine (R-NH₂)5,7-Diamino-1H-pyrazolo[4,3-b]pyridinePd catalyst, Ligand, Base
Sonogashira CouplingTerminal Alkyne5,7-Dialkynyl-1H-pyrazolo[4,3-b]pyridinePd catalyst, Cu(I) cocatalyst, Base

Development of Pyrazolo[4,3-b]pyridine-Based Scaffolds for Drug Discovery (Focus on Synthetic Pathways)

The pyrazolo[4,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic targets, particularly as kinase inhibitors. nih.govmdpi.commdpi.compageplace.de The 5,7-dibromo derivative is a key starting material for creating libraries of these potential drug candidates.

Synthetic pathways to these scaffolds often begin with the protection of the nitrogen on the pyrazole (B372694) ring, commonly with a tetrahydropyran (THP) group, to prevent side reactions. This is followed by a sequence of palladium-catalyzed cross-coupling reactions.

A typical synthetic route involves:

N-H Protection: The pyrazole nitrogen of this compound is protected, for example, with 3,4-dihydro-2H-pyran to yield 5,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine.

First Cross-Coupling: A Suzuki or Buchwald-Hartwig reaction is performed to substitute the first bromine atom. This step allows for the introduction of a specific aryl or amino group.

Second Cross-Coupling: The mono-substituted intermediate is then subjected to a second, different coupling reaction (e.g., Sonogashira, Suzuki) to replace the second bromine atom, yielding a di-substituted, protected scaffold.

Deprotection: The protecting group is removed under acidic conditions to yield the final, functionalized pyrazolo[4,3-b]pyridine-based scaffold.

This modular synthetic strategy allows for the creation of a wide array of derivatives for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Table 2: Example of a Synthetic Pathway for a Di-substituted Pyrazolo[4,3-b]pyridine Scaffold
StepReactionReactantsProduct
1N-H ProtectionThis compound, 3,4-Dihydro-2H-pyran5,7-dibromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine
2Suzuki Coupling5,7-dibromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine, Arylboronic acid7-bromo-5-aryl-1-(THP)-1H-pyrazolo[4,3-b]pyridine
3Sonogashira Coupling7-bromo-5-aryl-1-(THP)-1H-pyrazolo[4,3-b]pyridine, Terminal alkyne7-alkynyl-5-aryl-1-(THP)-1H-pyrazolo[4,3-b]pyridine
4Deprotection7-alkynyl-5-aryl-1-(THP)-1H-pyrazolo[4,3-b]pyridine, Acid (e.g., HCl)7-alkynyl-5-aryl-1H-pyrazolo[4,3-b]pyridine

Role in the Synthesis of Dendrimers and Polymeric Structures

While the di-functional nature of this compound makes it a theoretically suitable monomer for step-growth polymerization or for incorporation into dendritic structures, a review of prominent academic literature does not indicate that it has been extensively utilized for these specific applications. The synthesis of polymers or dendrimers requires monomers that can undergo sequential coupling reactions to build large, repeating structures. Although the C-C and C-N coupling reactions discussed are standard in polymer chemistry, their application to this specific heterocyclic compound for creating macromolecular structures is not well-documented.

Integration into Fluorescent Probes for Chemical Biology Studies

The pyrazolo[3,4-b]pyridine scaffold is known to be a component of organic fluorophores. nih.gov The development of fluorescent probes for chemical biology often relies on a modular synthesis approach where a fluorescent core is functionalized with specific recognition elements and groups that modulate its photophysical properties.

This compound is an ideal precursor for such probes. The versatile palladium-catalyzed coupling reactions allow for the attachment of various moieties at the C5 and C7 positions. By introducing electron-donating or electron-withdrawing groups, or by extending the π-conjugated system through the attachment of other aromatic rings, the absorption and emission wavelengths of the resulting molecule can be finely tuned. This strategy allows for the rational design of probes that can, for example, change their fluorescence upon binding to a specific biological target. While the pyrazolopyridine core has been explored for fluorescence applications, specific examples detailing the synthesis of fluorescent probes starting directly from the 5,7-dibromo derivative are not widely reported in top-tier literature. researchgate.netunito.it

Potential Applications in Materials Science

The pyrazolo[4,3-b]pyridine nucleus, as a fused aromatic heterocyclic system, possesses electronic properties that make it a candidate for applications in materials science, particularly in organic electronics. Derivatives of this scaffold have been investigated for use in organic semiconductors and diodes. researchgate.net The performance of such materials is highly dependent on their molecular structure, particularly the extent of π-conjugation and the potential for intermolecular π-π stacking.

The synthesis of these advanced materials often requires the precise construction of extended conjugated systems. This compound is a valuable starting point for this purpose. Using iterative cross-coupling reactions, such as the Suzuki or Sonogashira reactions, oligomeric and polymeric structures with alternating pyrazolo[4,3-b]pyridine and other aromatic units can be built. This allows for the creation of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research has shown that pyrazolo[4,3-b] pyridine (B92270) derivatives can form thin films with specific optical and electronic properties, though the direct synthetic lineage from the 5,7-dibromo precursor to functional devices remains an area for further exploration. researchgate.net

Molecular Level Biological Activity and Mechanistic Insights of Pyrazolo 4,3 B Pyridine Derivatives

In Vitro Enzyme Inhibition Studies and Target Identification (e.g., Kinases like MELK, RSK2, mTOR)

Pyrazolo[4,3-b]pyridine derivatives and their isomers have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy.

One area of significant research involves the inhibition of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors, with compound 15y demonstrating exceptional potency with an IC50 value of 0.2 nM. This compound also showed good selectivity over other kinases.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have also been identified as inhibitors of Monopolar spindle kinase 1 (Mps1), a critical component of the mitotic checkpoint and a target in aggressive tumors. Compound 31 from this series exhibited a strong inhibitory effect on Mps1 with an IC50 value of 2.596 nM and significantly hindered the proliferation of cancer cell lines like MDA-MB-468 and MV4-11.

Furthermore, research into multikinase inhibitors has identified pyrazolo[3,4-d]pyrimidine derivatives that potently inhibit Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Compound 33 from this class was highlighted for its activity against Acute Myeloid Leukemia (AML). Other targeted kinases include Tropomyosin receptor kinase A (TRKA), where the pyrazolo[3,4-b]pyridine derivative C03 showed an IC50 value of 56 nM. The mammalian target of rapamycin (B549165) (mTOR) has also been identified as a target; pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamide MM129 was found to decrease mTOR expression levels.

CompoundCore ScaffoldTarget Kinase(s)Inhibitory Concentration (IC50)Reference
15y1H-pyrazolo[3,4-b]pyridineTBK10.2 nM
311H-pyrazolo[3,4-b]pyridineMps12.596 nM
C031H-pyrazolo[3,4-b]pyridineTRKA56 nM
8h1H-pyrazolo[3,4-b]pyridineDYRK1A/1B3 nM
MM129Pyrazolo[4,3-e]tetrazolo[1,5-b]triazineBTK, AKT, CDK2, mTORActivity reported via expression decrease

Receptor Binding Affinity Investigations (e.g., PD-1/PD-L1 Interaction)

A promising application of this scaffold is in cancer immunotherapy, specifically through the inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. Small-molecule inhibitors offer potential advantages over monoclonal antibodies in this domain.

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and synthesized as novel small-molecule inhibitors of the PD-1/PD-L1 interaction. The inhibitory activities were assessed using a Homogeneous Time Resolved Fluorescence (HTRF) assay. Among the synthesized compounds, D38 was identified as the most potent inhibitor, with an IC50 value of 9.6 nM. In a cellular context, using a coculture model of PD-L1-expressing CHO cells and PD-1-expressing Jurkat cells, compound D38 showed significant inhibitory activity with an EC50 value of 1.61 µM. These findings underscore the potential of the pyrazolo[4,3-b]pyridine core in developing effective cancer immunotherapeutics.

Mechanism of Action Studies at the Cellular and Subcellular Level (e.g., Apoptosis Induction in Cell Lines)

The anticancer effects of pyrazolo[4,3-b]pyridine derivatives are often rooted in their ability to modulate fundamental cellular processes like cell cycle progression and apoptosis.

One study on novel pyrazolo[3,4-b]pyridine derivatives identified compound 9d as a potent inhibitor of A549 human lung adenocarcinoma cell growth, with an IC50 of 3.06 µM. Mechanistic investigations revealed that 9d induced G2/M cell cycle arrest. This effect was linked to the regulation of the AMPK/70S6K pathway, as co-incubation with a potent AMPK inhibitor rescued the cell cycle arrest.

While direct studies on apoptosis induction by pyrazolo[4,3-b]pyridine are limited, research on closely related fused pyrazole (B372694) systems provides insight. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides were shown to exhibit strong cytotoxic activity, with evidence pointing towards the induction of apoptosis and possibly necroptosis. Following treatment with these compounds, activation of caspase 3/7 was observed in BxPC-3 pancreatic cancer cells. Another study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , found that it induced apoptosis in A549 lung cancer cells by disrupting the Bcl-2/Bax expression balance and causing significant overexpression of caspase-3. These examples highlight common mechanisms through which pyrazole-based heterocyclic compounds exert their anticancer effects.

Structure-Activity Relationship (SAR) Analysis for Molecular Interactions

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazolo[4,3-b]pyridine derivatives.

In the development of PD-1/PD-L1 inhibitors based on the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, preliminary SAR analysis was conducted. Molecular docking studies of the most potent compound, D38 , provided insights into its binding mode with the PD-L1 dimer, guiding future design strategies.

For the pyrazolo[3,4-b]pyridine series of TBK1 inhibitors, SAR studies revealed the importance of specific substitutions. For instance, replacing an indole (B1671886) ring with alkylamino fragments at the R2 position was explored, although this initial modification did not yield significant inhibitory activity. Further optimization efforts led to the discovery of the highly potent compound 15y , demonstrating that subtle structural changes can dramatically impact biological activity.

Similarly, in the pursuit of anti-lung cancer agents, SAR models were constructed for a series of pyrazolo[3,4-b]pyridine derivatives based on their in vitro antiproliferative potency against the A549 cell line. This analysis led to the identification of compound 9d , which showed improved potency over reference compounds. These studies collectively emphasize the importance of systematic structural modifications to enhance the desired biological effects.

Antimicrobial Activity Profile in In Vitro Assays (e.g., Antibacterial, Antifungal)

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated notable antimicrobial properties against a range of pathogens.

In one study, several novel series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their antimicrobial activity. The majority of these compounds showed slight to high activity against the tested microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. Notably, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against the Fusarium oxysporum fungal strain, with an MIC of 0.98 µg/mL.

Another investigation evaluated a series of pyrazolo[3,4-b]pyridines for in vitro antibacterial activity against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Several derivatives exhibited moderate antibacterial activities, with inhibition zones ranging from 12-14 mm. These findings indicate that the pyrazolopyridine core is a viable scaffold for the development of new antimicrobial agents.

CompoundCore ScaffoldTarget MicroorganismActivity (MIC)Reference
7b1H-pyrazolo[3,4-b]pyridineFusarium oxysporum (Fungus)0.98 µg/mL
Various Derivatives1H-pyrazolo[3,4-b]pyridineVarious Bacteria & Fungi0.12–62.5 µg/mL
6a, 6b, 6c, 6d, 6g, 6h1H-pyrazolo[3,4-b]pyridineB. subtilis, S. aureus (Gram-positive)Moderate activity (Inhibition Zone: 12-14 mm)

Neuroprotective Effects and Related Molecular Targets (in vitro)

The pyrazolo[4,3-b]pyridine scaffold and its isomers are also being explored for their potential in treating neurological disorders.

The kinase TBK1, a target for some pyrazolo[3,4-b]pyridine derivatives, plays a role in neuroinflammation, suggesting that its inhibition could have neuroprotective effects. Furthermore, a derivative of the isomeric pyrazolo[4,3-c]pyridine-4-one scaffold, PP-4-one , has been shown to exhibit an anti-epileptogenic effect in a rat model of post-traumatic epilepsy. This neuroprotective effect was associated with the inhibition of the mTOR signaling pathway, preventing neuronal degeneration in the hippocampus and frontal cortex.

In the context of Alzheimer's disease, certain pyrazolo[3,4-b]pyridines have been reported to exhibit neuroprotective properties. A study focused on synthesizing novel derivatives of this scaffold found that dimethylamino- and pyrene-substituted compounds demonstrated high and selective binding to β-amyloid plaques in brain slices from Alzheimer's disease patients. This suggests their potential application as probes for disease diagnosis or as therapeutic agents aimed at mitigating amyloid pathology.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Sustainable Production

The future production of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine and its derivatives will likely prioritize sustainability and efficiency. Current research on related heterocyclic systems points toward the adoption of greener synthetic strategies.

Green Catalysis: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is an emerging area in the synthesis of nitrogen heterocycles. researchgate.net Developing a catalytic system for the synthesis of the 5,7-dibrominated core could enhance reaction rates, improve yields, and allow for catalyst recycling, thereby reducing costs and environmental impact.

Flow Chemistry: For the halogenation steps and subsequent modifications, flow chemistry presents a significant opportunity. rsc.org Continuous flow reactors offer superior control over reaction parameters, enhance safety (especially when handling reactive intermediates), and allow for scalable, automated production. This methodology is particularly attractive for improving the sustainability of halogenation processes, which often involve hazardous reagents. rsc.org

Table 1: Comparison of Synthetic Methodologies
MethodologyTraditional ApproachEmerging Sustainable ApproachPotential Advantages
Synthesis StrategyMulti-step batch synthesisOne-pot, multicomponent, or flow synthesisReduced waste, time, and energy consumption; improved safety and scalability
CatalysisHomogeneous catalystsHeterogeneous catalysts (e.g., MOFs), biocatalysisCatalyst recyclability, milder reaction conditions, high selectivity
SolventsVolatile organic compounds (VOCs)Greener solvents (e.g., water, ionic liquids) or solvent-free conditionsReduced environmental impact and toxicity

Exploration of Novel Chemical Transformations and Functionalization Patterns

The dibrominated structure of this compound is ripe for exploration through modern synthetic chemistry, allowing for the creation of diverse molecular architectures.

Cross-Coupling Reactions: The bromine atoms at the C5 and C7 positions are ideal handles for transition metal-catalyzed cross-coupling reactions. Future research will undoubtedly focus on leveraging Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings to introduce a wide array of aryl, alkynyl, and amino substituents. researchgate.net A key research question will be the regioselectivity of these reactions, investigating whether one bromine atom can be selectively functionalized over the other to allow for stepwise diversification.

Direct C-H Activation: While the bromine atoms provide clear reaction sites, direct C-H activation offers a complementary and atom-economical strategy to functionalize the heterocyclic core at other positions. researchgate.netnih.gov This approach could be used to install substituents at the C3 position of the pyrazole (B372694) ring, for example, creating novel derivatives that would be difficult to access through traditional methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This technology could be applied to generate radicals from the C-Br bonds or to enable novel C-H functionalization pathways, expanding the synthetic toolbox for modifying the pyrazolo[4,3-b]pyridine scaffold.

Advanced Computational Design and High-Throughput Screening for New Analogs

The discovery of new bioactive molecules based on the this compound scaffold can be significantly accelerated by integrating computational chemistry and high-throughput screening (HTS).

In Silico Library Design: Computational tools are essential for the rational design of new analogs. Techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking can be used to predict the biological activity of virtual compounds. mdpi.comnih.gov Starting with the 5,7-dibromo core, vast virtual libraries can be generated by enumerating different substituents at the C5 and C7 positions and then screened in silico against biological targets like protein kinases or receptors. mdpi.com

High-Throughput Screening (HTS): Following computational design, HTS can be employed to physically screen the synthesized compound libraries against a panel of biological targets. ekb.eg This empirical approach can rapidly identify "hit" compounds with desired biological activity, which can then be selected for further optimization in a process known as hit-to-lead development. nih.gov

Molecular Dynamics (MD) Simulations: For promising hit compounds, MD simulations can provide deeper insights into their binding modes. nih.govrsc.org These simulations model the dynamic interactions between a ligand and its target protein over time, helping to explain the molecular basis of its activity and guiding further structural modifications to improve potency and selectivity.

Integration of Pyrazolo[4,3-b]pyridine Derivatives into Multidisciplinary Research Areas

The versatility of the pyrazolo[4,3-b]pyridine core suggests that its derivatives, particularly those stemming from the 5,7-dibromo intermediate, have potential applications beyond traditional medicinal chemistry.

Materials Science: Nitrogen-rich heterocyclic compounds are of interest in materials science. nih.gov Future research could explore the synthesis of polymers or coordination complexes incorporating the pyrazolo[4,3-b]pyridine unit for applications as chemosensors, organic light-emitting diodes (OLEDs), or high-energy density materials.

Chemical Biology: Highly potent and selective derivatives can be developed into chemical probes. These tools are invaluable in chemical biology for studying the function of specific proteins (like kinases) within cellular signaling pathways, helping to dissect complex biological processes.

Diagnostics and Neuroimaging: Inspired by research on related scaffolds that show affinity for β-amyloid plaques, derivatives of this compound could be investigated as potential diagnostic agents for neurodegenerative diseases like Alzheimer's. mdpi.com By incorporating fluorescent tags or positron-emitting isotopes, these molecules could be developed into probes for imaging and studying disease pathology. mdpi.com

Opportunities for Further Mechanistic Elucidation of Biological Activities at the Molecular Level

For any new bioactive derivatives of this compound, a thorough understanding of their mechanism of action at the molecular level is crucial for their development as therapeutic agents.

Target Identification and Validation: A primary goal is to identify the specific molecular target(s) responsible for a compound's biological effect. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening.

Structure-Activity Relationship (SAR) Studies: A systematic SAR analysis is essential to understand how different chemical modifications affect biological activity. nih.govrsc.org By synthesizing and testing a series of related analogs, researchers can map the key structural features required for potency and selectivity, providing a clear picture of the pharmacophore.

Biophysical and Structural Studies: To understand the precise interactions between a compound and its target, biophysical techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) and structural biology methods (e.g., X-ray crystallography, Cryo-electron microscopy) are indispensable. These methods can reveal the exact binding site and orientation of the inhibitor, providing an atomic-level blueprint for rational drug design. rsc.org For example, studies on related pyrazolo[3,4-b]pyridin-6-one derivatives have shown they can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest—a level of mechanistic detail that is the ultimate goal for any new anticancer agent. rsc.org

Table 2: Research Techniques for Mechanistic Elucidation
Research AreaTechniquesObjective
Target IdentificationAffinity chromatography, proteomics, genetic screeningTo identify the specific protein or enzyme the compound interacts with.
Binding AnalysisMolecular docking, MD simulations, X-ray crystallographyTo visualize and understand the atomic-level interactions at the binding site.
Cellular EffectsCell cycle analysis, apoptosis assays, Western blottingTo determine the downstream effects of target engagement within the cell.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A general approach involves halogenation of the pyrazolo[4,3-b]pyridine core using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination, directing groups or steric effects may be employed. For example, dibromination at positions 5 and 7 can be achieved via sequential bromination steps with intermediate purification using column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction optimization may involve temperature control (e.g., reflux in DMF at 120°C) and stoichiometric adjustments to minimize side products .
  • Data : Typical yields range from 50–70%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : The absence of aromatic protons in the pyridine ring (due to bromination) and distinct shifts for pyrazole protons (δ 8.2–8.5 ppm) confirm substitution patterns.
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ at m/z 297.85 (C₆H₃Br₂N₃) validate the molecular formula .
  • IR Spectroscopy : Stretching frequencies for C-Br bonds (~600 cm⁻¹) and pyrazole C-N bonds (~1600 cm⁻¹) provide structural confirmation .

Q. What safety precautions are recommended when handling this compound, given limited toxicological data?

  • Methodology : Due to insufficient toxicity data, standard laboratory safety protocols should be followed:

  • Use fume hoods for synthesis/purification to avoid inhalation.
  • Wear nitrile gloves, goggles, and lab coats to prevent skin contact.
  • Store waste in sealed containers for professional disposal (halogenated waste protocols) .

Advanced Research Questions

Q. How does the position of bromine substituents influence the reactivity and biological activity of pyrazolo[4,3-b]pyridine derivatives?

  • Methodology : Bromine at positions 5 and 7 enhances electrophilic substitution resistance but increases steric hindrance, affecting binding to biological targets. For example, in mGlu4 PAM development (e.g., VU0418506), bromine substitution improved metabolic stability and receptor affinity .
  • Data Contradictions : Some studies report reduced solubility with bromine, conflicting with others noting improved pharmacokinetics. Solubility can be mitigated via co-solvents (e.g., DMSO/PEG mixtures) .

Q. What strategies can resolve contradictions in reported synthetic yields or purity levels of this compound across different studies?

  • Methodology :

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize bromination timing.
  • Purification : Switch from silica gel chromatography to recrystallization (ethanol/water) for higher purity.
  • Reproducibility : Standardize solvent quality (e.g., anhydrous DMF) and reagent sources (e.g., NBS vs. Br₂) to reduce variability .

Q. In structure-activity relationship (SAR) studies, how do modifications at the 5 and 7 positions of the pyrazolo[4,3-b]pyridine core affect interactions with biological targets?

  • Methodology :

  • Electron-Withdrawing Effects : Bromine at C5/C7 increases electrophilicity, enhancing hydrogen bonding with kinase ATP pockets (e.g., in GAK inhibitors).
  • Steric Effects : Bulkier substituents (e.g., aryl groups) at these positions may reduce off-target binding.
    • Case Study : In mGlu4 PAMs, bromine substitution improved potency (EC₅₀ = 120 nM) compared to non-halogenated analogs (EC₅₀ > 1 µM) .

Key Research Challenges

  • Regioselectivity : Competing bromination at adjacent positions (e.g., C3 or C6) requires directing groups or protective strategies .
  • Biological Screening : Limited in vivo data necessitate collaboration with pharmacology labs to assess therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.